Diethyl 2,2-di(prop-2-yn-1-yl)malonate
Overview
Description
Diethyl 2,2-di(prop-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is commonly used in organic synthesis due to its unique structure, which includes two prop-2-yn-1-yl groups attached to a malonate ester. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2-di(prop-2-yn-1-yl)malonate is typically synthesized through organic synthesis methods. One common approach involves the reaction of diethyl malonate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-di(prop-2-yn-1-yl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Diethyl 2,2-di(prop-2-yn-1-yl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized compounds.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2,2-di(prop-2-yn-1-yl)malonate involves its ability to undergo various chemical transformations. The compound’s alkyne groups can participate in cycloaddition reactions, forming new carbon-carbon bonds. Additionally, the ester groups can be hydrolyzed to produce carboxylic acids, which can further react to form amides, esters, or other derivatives .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups attached to the malonate core.
Diethyl 2-propynylmalonate: Contains one prop-2-yn-1-yl group and one ethyl group.
Diethyl 2,2-dimethylmalonate: Features two methyl groups instead of prop-2-yn-1-yl groups
Uniqueness
Diethyl 2,2-di(prop-2-yn-1-yl)malonate is unique due to the presence of two prop-2-yn-1-yl groups, which impart distinct reactivity and versatility in chemical synthesis. This structural feature allows for the formation of complex molecules through various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
diethyl 2,2-bis(prop-2-ynyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1-2H,7-10H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZCCWFBKBDURM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)(CC#C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40921-05-9 | |
Details | Compound: Propanedioic acid, 2,2-di-2-propyn-1-yl-, 1,3-diethyl ester, homopolymer | |
Record name | Propanedioic acid, 2,2-di-2-propyn-1-yl-, 1,3-diethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40921-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50282874 | |
Record name | diethyl diprop-2-yn-1-ylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-88-5 | |
Record name | NSC49377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC28576 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl diprop-2-yn-1-ylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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